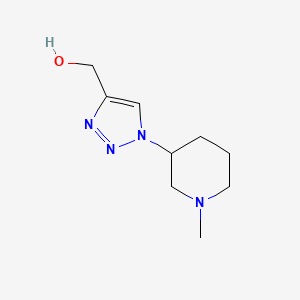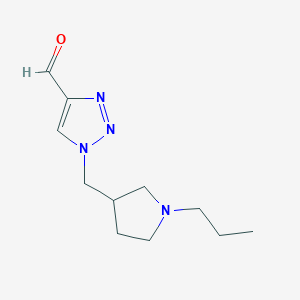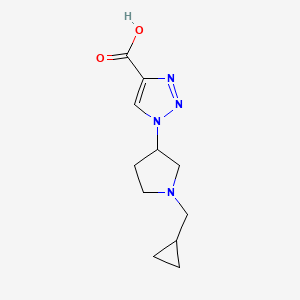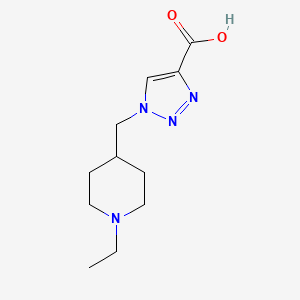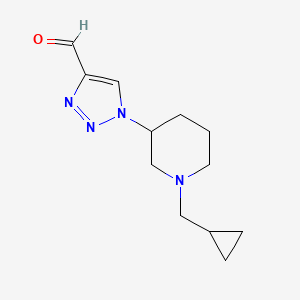
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with the following chemical structure: !Molecular Structure. It belongs to the class of heterocyclic building blocks and has the empirical formula C10H18N2O . The compound’s molecular weight is approximately 182.26 g/mol .
Mechanism of Action
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is believed to act through a variety of mechanisms. It is believed to interact with various enzymes in the body, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with various receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior. Additionally, this compound is believed to interact with various ion channels, such as the potassium channel, which is involved in the regulation of nerve impulses and muscle contractions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antibacterial, antifungal and antiviral properties. It has also been shown to have anti-inflammatory and antioxidant effects. Additionally, this compound has been shown to have neuroprotective, cardioprotective and hepatoprotective effects.
Advantages and Limitations for Lab Experiments
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a highly reactive compound and as such, it has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its high reactivity, which makes it a useful starting material for the synthesis of various novel compounds. Additionally, this compound is relatively easy to handle and store, and it is relatively inexpensive. However, this compound is highly flammable and should be handled with caution. Additionally, this compound is a highly reactive compound and can react with other compounds, which can lead to the formation of unwanted by-products.
Future Directions
The potential applications of 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in the scientific research field are vast and there are many potential future directions that can be explored. For example, further research can be done to explore the potential of this compound as an antimicrobial agent. Additionally, further research can be done to explore the potential of this compound as a building block for the synthesis of novel compounds. Additionally, further research can be done to explore the potential of this compound as a starting material for the synthesis of various biologically active compounds. Furthermore, further research can be done to explore the potential of this compound as a material for the development of various materials, such as catalysts, dyes, pigments and sensors. Finally, further research can be done to explore the potential of this compound as a drug discovery and development tool.
Scientific Research Applications
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in the scientific research field. It is used as a building block for the synthesis of various novel compounds, including new heterocyclic compounds, which are of interest in drug discovery and development. This compound is also used as a starting material for the synthesis of various biologically active compounds, such as antibiotics, antifungals and antivirals. Furthermore, it is used in the development of novel materials for various applications, including catalysts, dyes, pigments and sensors.
properties
IUPAC Name |
1-[1-(cyclopropylmethyl)piperidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-7-16(14-13-11)12-2-1-5-15(8-12)6-10-3-4-10/h7,9-10,12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBGINZARDTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




